molecular formula C31H29FN6O3 B12398228 Axl-IN-8

Axl-IN-8

Cat. No.: B12398228
M. Wt: 552.6 g/mol
InChI Key: DGVPNVQBSCWKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-8 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. The AXL receptor is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with tumor growth, metastasis, and resistance to therapy in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Axl-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .

Scientific Research Applications

Axl-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Axl-IN-8 is compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its high selectivity for the AXL receptor tyrosine kinase, minimizing off-target effects and enhancing its therapeutic potential. Its specific binding affinity and inhibitory activity make it a valuable tool for research and potential therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H29FN6O3

Molecular Weight

552.6 g/mol

IUPAC Name

N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide

InChI

InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35)

InChI Key

DGVPNVQBSCWKJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6

Origin of Product

United States

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